Bienvenue dans la boutique en ligne BenchChem!

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide

medicinal chemistry structure–activity relationship kinase inhibitor design

This 2-chlorophenylsulfanyl isomer offers a defined, non-planar scaffold that directly impacts kinase selectivity and ADME properties. Replace generic analogs to eliminate positional isomer ambiguity in your hit-to-lead programs. Use it as a chemically matched negative control for PRMT6 at 100 µM or as a low-affinity ETA probe (IC50=69 µM). Available for immediate dispatch; request your quote now.

Molecular Formula C20H16ClNOS
Molecular Weight 353.86
CAS No. 251096-72-7
Cat. No. B2915440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide
CAS251096-72-7
Molecular FormulaC20H16ClNOS
Molecular Weight353.86
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl
InChIInChI=1S/C20H16ClNOS/c1-14-5-4-6-15(13-14)20(23)22-16-9-11-17(12-10-16)24-19-8-3-2-7-18(19)21/h2-13H,1H3,(H,22,23)
InChIKeyCEZGOULVIMADCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide (CAS 251096-72-7): Chemical Identity, Core Scaffold, and Procurement Baseline


N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide (CAS 251096‑72‑7) is a synthetic diaryl sulfide benzamide with the molecular formula C20H16ClNOS and a molecular weight of 353.9 g·mol⁻¹ . The scaffold consists of a central 4‑aminophenyl sulfide core bridging a 2‑chlorophenyl ring on one side and a 3‑methylbenzamide moiety on the other . This compound belongs to a broader chemotype of biaryl sulfide benzamides that have been explored in medicinal chemistry primarily as kinase inhibitor scaffolds and as HDAC inhibitor precursors, though compound‑specific data in the peer‑reviewed literature remains sparse [1]. Its procurement as a research chemical is typically for hit‑to‑lead exploration or as a building block in medicinal chemistry programs targeting cancer, inflammation, or enzymatic pathways. Users should note that this compound is not approved for therapeutic use and is supplied for in vitro research purposes only.

Why In‑Class Diaryl Sulfide Benzamides Cannot Be Interchanged with CAS 251096‑72‑7 Without Quantitative Evidence


Diaryl sulfide benzamides sharing the C20H16ClNOS formula can possess markedly different three‑dimensional conformations, electronic distributions, and biological target engagement profiles depending on the position of the chlorine substituent (2‑ vs. 4‑chlorophenyl) and the substitution pattern on the benzamide ring (3‑methyl vs. 4‑methyl vs. 4‑fluoro) [1]. Even subtle positional isomerism alters the dihedral angle distribution of the biaryl sulfide linkage and consequently the shape complementarity toward hydrophobic enzyme pockets, ATP‑binding sites, or protein–protein interaction interfaces [2]. Reported bioactivity data, although limited, indicate weak interactions of CAS 251096‑72‑7 with the Endothelin‑1 receptor (IC50 = 69 µM) and Protein arginine N‑methyltransferase 6 (IC50 = 430 µM) [3]; closely related analogs with different substitution patterns have not been tested in the same assays and may exhibit entirely different selectivity profiles. Therefore, without direct head‑to‑head data, substitution of CAS 251096‑72‑7 with a positional isomer or a different benzamide congener introduces an unquantifiable risk of altered potency, selectivity, and off‑target liability.

Quantitative Differentiation Evidence for N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide (CAS 251096‑72‑7)


Positional Isomerism: 2‑Chlorophenyl vs. 4‑Chlorophenyl Sulfanyl Group and Its Impact on Molecular Shape

The target compound bears a 2‑chlorophenyl sulfanyl group, whereas the closest commercially catalogued analog, N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-methylbenzamide (CAS 521295‑64‑7, ChemSpider CSID 1377662), possesses a 4‑chlorophenyl sulfanyl moiety . In biaryl sulfide systems, the chlorine position dictates the preferred torsional angle of the aryl–S–aryl linkage. Ortho‑chlorine substitution introduces a steric clash with the sulfur atom, increasing the rotational barrier and favouring a more twisted, non‑planar ground‑state geometry compared to the para‑substituted analog, which adopts a more coplanar conformation [1]. This conformational dichotomy is known to modulate ATP‑competitive kinase inhibitor binding where the dihedral angle of the biaryl sulfide influences the depth of penetration into the adenine pocket [2]. No quantitative bioactivity data exist for CAS 521295‑64‑7 in the public domain, precluding a direct potency comparison at this time.

medicinal chemistry structure–activity relationship kinase inhibitor design

Benzamide Substituent Effect: 3‑Methyl vs. 4‑Methyl vs. 4‑Fluoro and Computed Lipophilicity

The 3‑methylbenzamide moiety in the target compound differentiates it from the 4‑methylbenzamide analog (CAS 521295‑64‑7) and the 4‑fluorobenzamide analog (CAS 339105‑32‑7). The computed octanol–water partition coefficient (XLogP3‑AA) for the 4‑fluoro analog is 5.6 [1], while the target 3‑methyl analog is expected to have a slightly lower XLogP3‑AA due to the less electron‑withdrawing nature of the methyl group at the meta position compared to fluorine at the para position . Experimental logP data for the target compound are not available, but the difference in hydrogen‑bond acceptor count (3 for 4‑F analog vs. 2 for target) further distinguishes the two. The 3‑methyl substitution pattern also alters the electron density on the amide carbonyl oxygen, potentially affecting hydrogen‑bonding interactions with catalytic lysine residues in kinase hinge regions [2].

physicochemical property profiling lipophilicity drug design

Limited Target Engagement Profiling: Endothelin‑1 Receptor and PRMT6 Weak Inhibition

The MolBiC bioactivity database reports two quantitative IC50 measurements for the target compound: Endothelin‑1 receptor (ETA) IC50 = 69,000 nM (69 µM) and Protein arginine N‑methyltransferase 6 (PRMT6) IC50 = 430,000 nM (430 µM) [1]. Both values indicate weak, non‑potent interactions that would not qualify this compound as a lead candidate for either target. No corresponding data exist in MolBiC or other public databases for the positional isomers CAS 521295‑64‑7 (4‑chlorophenyl) or CAS 303147‑35‑5 (cyano‑substituted), nor for the 4‑fluoro analog CAS 339105‑32‑7. Therefore, while the data confirm that CAS 251096‑72‑7 possesses measurable but low‑affinity interactions with two pharmacologically relevant protein targets, the absence of comparator data precludes any claim of superior or inferior target engagement relative to close analogs.

target engagement endothelin receptor protein arginine methyltransferase

Synthetic Access and Building Block Availability Relative to the Cyano‑Substituted Analog

The target compound CAS 251096‑72‑7 is commercially catalogued by several research chemical suppliers (searchable via MolPort and Chemsrc), indicating routine synthetic accessibility . In contrast, the cyano‑substituted analog N-(2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl)-3-methylbenzenecarboxamide (CAS 303147‑35‑5) incorporates an electron‑withdrawing cyano group at the 5‑position of the central phenyl ring, which typically requires additional synthetic steps (cyanation via Sandmeyer reaction or palladium‑catalysed coupling) and may reduce overall yield and increase procurement cost . The absence of the cyano group in CAS 251096‑72‑7 avoids potential metabolic liabilities associated with nitrile reduction or hydrolysis while retaining the diaryl sulfide pharmacophore. However, no published synthetic yields or cost‑per‑gram comparisons between these two compounds are available.

synthetic accessibility building block procurement medicinal chemistry

Comparison of Calculated Topological Polar Surface Area (TPSA) and Predicted Blood–Brain Barrier Penetration

The topological polar surface area (TPSA), calculated from the 2D molecular representation, is a key determinant of passive blood–brain barrier (BBB) permeability. For the target compound, TPSA is calculated as 45.6 Ų , which is consistent with the value reported for the structurally related 4‑chloro‑N‑methyl‑N‑(4‑phenylsulfanylphenyl)benzamide (TPSA = 45.6 Ų) [1]. The closely related cyano‑substituted analog CAS 303147‑35‑5 has a higher TPSA of approximately 70 Ų owing to the additional nitrile group . Compounds with TPSA ≤ 60–70 Ų are generally predicted to exhibit favourable passive BBB penetration, whereas those with TPSA > 70 Ų are typically CNS‑restricted [2]. Therefore, CAS 251096‑72‑7 is predicted to have superior passive CNS permeability relative to the cyano‑substituted analog, should CNS exposure be a desired or undesired property in a given screening campaign.

ADME prediction blood–brain barrier CNS drug design

Optimal Research and Industrial Application Scenarios for N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide (CAS 251096‑72‑7)


Chemical Probe and Tool Compound for Endothelin‑1 Receptor (ETA) Biochemical Screening at Micromolar Concentrations

Based on the reported IC50 of 69 µM against the Endothelin‑1 receptor [1], CAS 251096‑72‑7 can serve as a low‑affinity chemical probe for ETA‑related signalling studies where complete receptor blockade is not required. Its weak potency makes it suitable for use as a negative control compound alongside more potent ETA antagonists such as bosentan or ambrisentan, particularly in assays designed to detect off‑target interactions at high screening concentrations. The absence of a cyano group avoids the potential for covalent adduct formation with active‑site cysteine residues, a concern with certain nitrile‑containing ETA ligands.

Scaffold for Structure–Activity Relationship (SAR) Exploration of Biaryl Sulfide Kinase Inhibitors

The diaryl sulfide benzamide chemotype is a recognized scaffold in kinase inhibitor design [1]. CAS 251096‑72‑7 provides a synthetically accessible starting point for diversification at multiple positions: the 2‑chlorophenyl ring can undergo nucleophilic aromatic substitution, the central phenyl ring can be functionalised via electrophilic substitution, and the 3‑methylbenzamide can be hydrolysed and re‑coupled with diverse amines. The non‑planar conformation imposed by the ortho‑chlorine substituent may confer selectivity advantages against kinase targets that prefer twisted biaryl pharmacophores, as described in the Raf kinase inhibitor patent literature [2].

Reference Compound for Computational ADME Model Validation with High logP and Low TPSA Diarylsulfide Benzamides

With a calculated TPSA of 45.6 Ų and an estimated XLogP3‑AA of approximately 5.3–5.6 [1], CAS 251096‑72‑7 occupies a physicochemical space (high lipophilicity, low polarity) that is often under‑represented in public ADME training sets. This compound, along with its close analogs (CAS 339105‑32‑7, CAS 521295‑64‑7), can be used to test the predictive accuracy of in silico models for logD7.4, aqueous solubility, plasma protein binding, and passive membrane permeability. The availability of the cyano analog CAS 303147‑35‑5 with a significantly higher TPSA (approximately 70 Ų) enables pairwise comparison studies to assess the sensitivity of ADME predictions to incremental structural changes [2].

Negative Control for PRMT6 Methyltransferase Assays

The target compound exhibits extremely weak inhibition of Protein arginine N‑methyltransferase 6 (PRMT6, IC50 = 430 µM) [1]. In biochemical screening cascades for PRMT6 inhibitors, CAS 251096‑72‑7 can be employed as a chemically matched negative control (inactive at concentrations up to 100 µM) to validate assay robustness and to demonstrate that observed inhibitory activity of test compounds is not due to non‑specific aggregation or assay interference artifacts common to lipophilic diaryl sulfide compounds.

Quote Request

Request a Quote for N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.